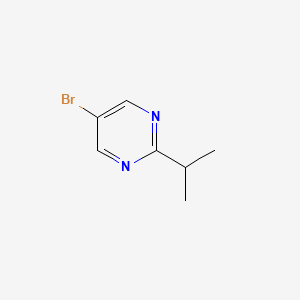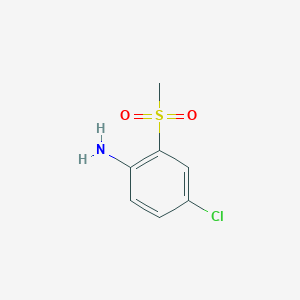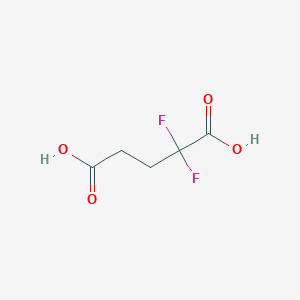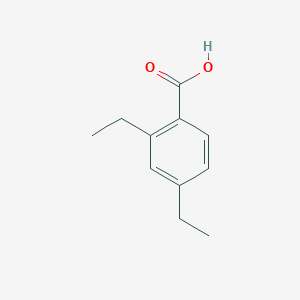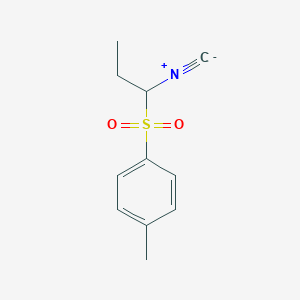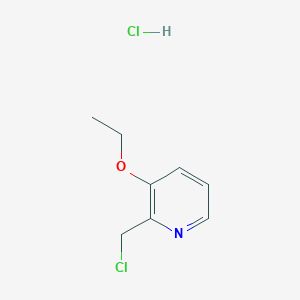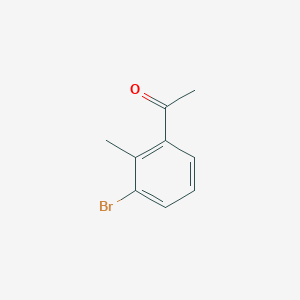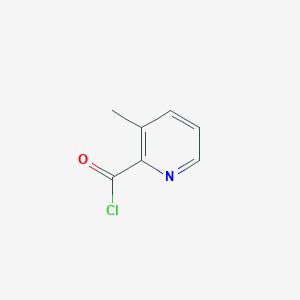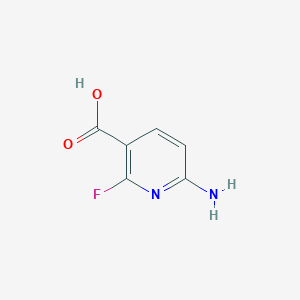![molecular formula C7H8N2O2 B1342445 7,8-Dihydro-5H-pyrano[4,3-c]pyridazin-3-ol CAS No. 1075260-60-4](/img/structure/B1342445.png)
7,8-Dihydro-5H-pyrano[4,3-c]pyridazin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,8-Dihydro-5H-pyrano[4,3-c]pyridazin-3-ol is a chemical compound with the molecular formula C7H8N2O2 . It is a yellow solid with a molecular weight of 152.15 . The IUPAC name for this compound is 7,8-dihydro-5H-pyrano[4,3-c]pyridazin-3-ol .
Molecular Structure Analysis
The InChI code for 7,8-Dihydro-5H-pyrano[4,3-c]pyridazin-3-ol is 1S/C7H8N2O2/c10-7-3-5-4-11-2-1-6(5)8-9-7/h3H,1-2,4H2,(H,9,10) . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
7,8-Dihydro-5H-pyrano[4,3-c]pyridazin-3-ol is a yellow solid . It is stored at a temperature of 0-5 degrees Celsius .Aplicaciones Científicas De Investigación
Medicinal Chemistry
- Summary of the application : “7,8-Dihydro-5H-pyrano[4,3-c]pyridazin-3-ol” is a chemical compound that has been used in the synthesis of novel derivatives with potential biological activity . These derivatives have been evaluated for their cytotoxicity against various cancer cell lines .
- Methods of application or experimental procedures : The compound is used as a building block in the synthesis of 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives . The synthesis involves various chemical reactions and the use of different reagents. The resulting compounds are then tested for their cytotoxicity using the MTT cell proliferation assay .
- Results or outcomes : Some of the synthesized compounds showed moderate cytotoxicity activity against the cancer cell lines . The structure-activity relationships (SARs) and pharmacological results indicated that the introduction of phenylpyridine-carboxamide scaffold was beneficial for the activity .
Synthesis of New Fused Pyrano [4,3-b]pyridines
- Summary of the application : This compound has been used in the synthesis of new fused pyrano [4,3-b]pyridines . These new compounds have been developed from ethyl 3-amino-4-(furan-2-yl)-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]thieno[3,2-e]pyridine-2-carboxylate .
- Methods of application or experimental procedures : The synthesis involves various chemical reactions with primary and secondary amines . The reactions with primary amines were accompanied by cyclization with the formation of fused pyrimidines .
- Results or outcomes : The synthesized compounds showed a weak antibacterial activity .
Synthesis of Condensed Triazolo[4,3-c]pyrimidines
- Summary of the application : “7,8-Dihydro-5H-pyrano[4,3-c]pyridazin-3-ol” has been used in the synthesis of novel dihydro-5H-pyrano[3’,4’:5’,6’]pyrido[2,3-d]-1,2,4-triazolo[4,3-c]pyrimidines .
- Methods of application or experimental procedures : The synthesis involves various chemical reactions starting from 2-amino-3-cyano-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine .
- Results or outcomes : The synthesized compounds are novel and their potential applications are yet to be explored .
Synthesis of New Condensed Derivatives of Pyrano
- Summary of the application : This compound has been used in the synthesis of new condensed derivatives of pyrano .
- Methods of application or experimental procedures : The synthesis involves various chemical reactions with primary and secondary amines . The reactions with primary amines were accompanied by cyclization with the formation of fused pyrimidines .
- Results or outcomes : The synthesized compounds showed a weak antibacterial activity .
Synthesis and Pharmacological Activities of Pyrano[2,3-d]
- Summary of the application : “7,8-Dihydro-5H-pyrano[4,3-c]pyridazin-3-ol” has been used in the synthesis of new compounds with potential pharmacological activities .
- Methods of application or experimental procedures : The synthesis involves various chemical reactions starting from 2-amino-3-cyano-7,7-dimethyl-7,8-dihydro-5H-pyrano .
- Results or outcomes : The synthesized compounds are novel and their potential applications are yet to be explored .
Safety And Hazards
Propiedades
IUPAC Name |
2,5,7,8-tetrahydropyrano[4,3-c]pyridazin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c10-7-3-5-4-11-2-1-6(5)8-9-7/h3H,1-2,4H2,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEWTUQJUCRQZRY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=CC(=O)NN=C21 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7,8-Dihydro-5H-pyrano[4,3-c]pyridazin-3-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

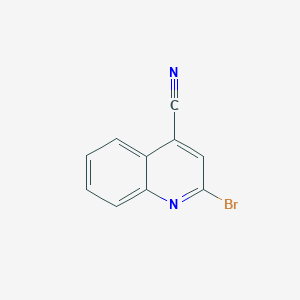
![5-bromo-1H-benzo[d]imidazol-2-amine](/img/structure/B1342363.png)

